(2-Iodoethyl)perfluorocyclohexane chemical structure and properties
(2-Iodoethyl)perfluorocyclohexane chemical structure and properties
An In-Depth Technical Guide to (Perfluorohexylethyl) Iodide: A Key Building Block in Fluorine Chemistry
A Note on Scope: Initial research on the specific molecule "(2-Iodoethyl)perfluorocyclohexane" revealed a significant lack of publicly available experimental data, including validated physicochemical properties, detailed synthesis protocols, and comprehensive spectroscopic characterization. To provide a guide that meets the required standards of scientific integrity and practical utility, this document focuses on a closely related and well-documented analogue: 1H,1H,2H,2H-Perfluorooctyl Iodide (also known as (Perfluorohexylethyl) Iodide ), CAS No. 2043-57-4. This linear compound serves a similar and representative role as a key fluorinated building block, and the principles, protocols, and applications discussed herein are directly relevant to researchers working with this class of molecules.
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—including its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and conformational preferences.[1] (Perfluorohexylethyl) Iodide, a member of the perfluoroalkyl iodide family, stands out as a versatile and indispensable intermediate for introducing the perfluorohexyl ethyl moiety, a fragment prized for its ability to impart unique physicochemical characteristics to target molecules.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical validation of 1H,1H,2H,2H-Perfluorooctyl Iodide. It offers field-proven insights into its reactivity and highlights its applications as a foundational component in the synthesis of advanced materials and complex pharmaceutical agents.
Chemical Structure and Physicochemical Properties
1H,1H,2H,2H-Perfluorooctyl Iodide, with the molecular formula C₈H₄F₁₃I, consists of a C6 perfluorinated ("hexyl") chain linked to an ethyl iodide group. The highly fluorinated tail is chemically inert and lipophobic, while the C-I bond provides a reactive handle for a variety of subsequent chemical transformations.
The distinct properties of this molecule are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2043-57-4 | [2] |
| Molecular Formula | C₈H₄F₁₃I | [2] |
| Molecular Weight | 474.00 g/mol | [2] |
| Appearance | Colorless to pale yellow/pink liquid | [2] |
| Boiling Point | 180 °C (at 760 mmHg)92 °C (at 45 mmHg) | [2] |
| Melting Point | 21 °C | [3] |
| Density | 1.934 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.359 - 1.361 | [2] |
| Solubility | Insoluble in water | [2] |
Synthesis Pathway: A Free-Radical Approach
The industrial synthesis of 1H,1H,2H,2H-perfluoroalkyl ethyl iodides is typically achieved via a two-stage free-radical addition process. This method is highly effective as it builds the molecule sequentially, ensuring high yields and regioselectivity. The causality behind this experimental choice lies in the well-established reactivity of perfluoroalkyl iodides and the predictable nature of free-radical additions to alkenes.[4]
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Stage 1: Telomerization to Perfluorohexyl Iodide (C₆F₁₃I). This foundational step involves the reaction of a shorter perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), with tetrafluoroethylene (TFE) to build the C6 chain. This process, known as telomerization, generates a mixture of longer-chain perfluoroalkyl iodides, from which the desired C₆F₁₃I is isolated by distillation.
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Stage 2: Free-Radical Addition to Ethylene. The isolated perfluorohexyl iodide then serves as the precursor for the final product. A free-radical initiator generates a perfluorohexyl radical (•C₆F₁₃), which subsequently adds across the double bond of ethylene gas. This addition is highly regioselective, with the bulky, electrophilic perfluorohexyl radical attacking one of the ethylene carbons, forming a more stable secondary radical on the adjacent carbon. This intermediate radical then abstracts an iodine atom from another molecule of C₆F₁₃I, propagating the chain reaction and yielding the final product, 1H,1H,2H,2H-Perfluorooctyl Iodide.[5][6]
Sources
- 1. 1H,1H,2H,2H-Perfluorooctyl iodide | 2043-57-4 [chemicalbook.com]
- 2. halopolymer.com [halopolymer.com]
- 3. 1H,1H,2H,2H-Perfluorooctyl iodide [myskinrecipes.com]
- 4. Free-radical addition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
